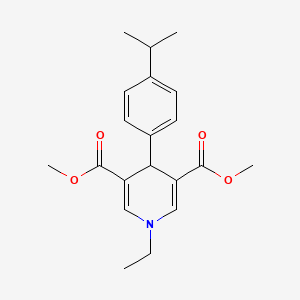![molecular formula C9H13N5O3 B5882616 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B5882616.png)
1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a derivative of piperidine and contains a nitro-triazole functional group. Its unique chemical structure makes it highly suitable for use in various research applications.
Mécanisme D'action
The exact mechanism of action of 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine is not fully understood. However, studies have shown that the compound may act by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine may exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to exhibit antitumor properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine in scientific research offers several advantages. The compound is highly stable and can be easily synthesized in large quantities. It also exhibits potent biological activities, making it a valuable tool for studying various cellular processes.
However, the use of 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine in lab experiments also has some limitations. The compound may exhibit cytotoxic effects at high concentrations, which can limit its use in certain applications. It may also exhibit non-specific effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the use of 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine in scientific research. One potential area of application is in the development of new antimicrobial agents. The compound's potent antimicrobial properties make it a promising candidate for the development of new antibiotics.
Another potential area of application is in the study of cellular processes involved in cancer. The compound's ability to induce apoptosis in cancer cells makes it a valuable tool for studying the mechanisms involved in cancer cell death.
Overall, 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine is a highly versatile and valuable compound for use in scientific research. Its unique chemical structure and potent biological activities make it a valuable tool for studying various cellular processes and developing new therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine involves the reaction of piperidine with 3-nitro-1H-1,2,4-triazole-1-acetic acid. The reaction is typically carried out under controlled conditions using appropriate solvents and catalysts. The resulting product is then purified through various methods to obtain a highly pure form of the compound.
Applications De Recherche Scientifique
1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit various biological activities, including antimicrobial, antifungal, and antitumor properties.
Propriétés
IUPAC Name |
2-(3-nitro-1,2,4-triazol-1-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c15-8(12-4-2-1-3-5-12)6-13-7-10-9(11-13)14(16)17/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGULPGIJPQUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5882534.png)


![4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882551.png)
![ethyl [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5882566.png)
![N-ethyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5882568.png)


![4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B5882586.png)
![methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5882590.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B5882598.png)
![2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5882600.png)

![N-(tert-butyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5882611.png)